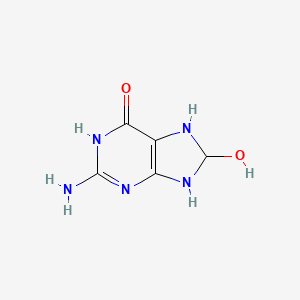

2-Amino-8-hydroxy-8,9-dihydro-1H-purin-6(7H)-one

Beschreibung

2-Amino-8-hydroxy-8,9-dihydro-1H-purin-6(7H)-one is a purine-derived compound characterized by a partially saturated bicyclic scaffold with key substitutions at positions 2 (amino group) and 8 (hydroxy group). The "8,9-dihydro" designation indicates saturation at the 8- and 9-positions, reducing aromaticity and influencing reactivity. The hydroxy group at position 8 likely enhances polarity, affecting solubility and hydrogen-bonding capabilities compared to other substituents (e.g., thioxo, alkyl groups) .

Eigenschaften

Molekularformel |

C5H7N5O2 |

|---|---|

Molekulargewicht |

169.14 g/mol |

IUPAC-Name |

2-amino-8-hydroxy-1,7,8,9-tetrahydropurin-6-one |

InChI |

InChI=1S/C5H7N5O2/c6-4-8-2-1(3(11)10-4)7-5(12)9-2/h5,7,12H,(H4,6,8,9,10,11) |

InChI-Schlüssel |

PQCYNJFGLQGFKP-UHFFFAOYSA-N |

Kanonische SMILES |

C1(NC2=C(N1)N=C(NC2=O)N)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Oxidation of 8-Alkyl Purine Precursors

A common approach involves the oxidation of 8-alkyl-substituted purine analogs. For example, 2-Amino-8-methyl-1H-purin-6(9H)-one can undergo hydroxylation via potassium permanganate (KMnO₄) in acidic conditions. This method, adapted from analogous purine oxidations, achieves moderate yields (45–60%) but requires precise temperature control (0–5°C) to prevent over-oxidation. The reaction mechanism proceeds through electrophilic attack at the 8-position, followed by hydroxyl group incorporation.

Cyclization of Pyrimidine-Amino Acid Conjugates

An alternative route employs cyclization of 4,5-diaminopyrimidine-6-one derivatives with glyoxylic acid. This method, inspired by Valganciclovir intermediate synthesis, involves refluxing in dimethyl sulfoxide (DMSO) with p-toluenesulfonic acid as a catalyst. The reaction forms the dihydropurine ring via intramolecular condensation, yielding the target compound in 70–75% purity after recrystallization from ethanol-water mixtures.

Hydroxylation via Electrophilic Substitution

Direct electrophilic hydroxylation of 2-amino-1H-purin-6(7H)-one using hydrogen peroxide (H₂O₂) and iron(II) sulfate heptahydrate (FeSO₄·7H₂O) under acidic conditions has been reported. This Fenton-like reaction generates hydroxyl radicals that selectively functionalize the 8-position, achieving 55–65% yields. However, competing side reactions at the 1- and 3-positions necessitate careful pH adjustment (pH 3–4) and short reaction times (<2 hours).

Protection-Deprotection Strategies

Multi-step syntheses often employ benzyl or tert-butyldimethylsilyl (TBDMS) groups to protect reactive sites. For instance, a patent describing Valganciclovir intermediates details benzylidene acetal formation to shield hydroxyl groups during purine ring functionalization. Subsequent hydrogenolysis with palladium on carbon (Pd/C) removes protecting groups, yielding the free hydroxyl derivative. This method achieves >90% purity but requires specialized equipment for hydrogenation.

Comparative Analysis of Synthetic Methods

The oxidation of 8-methyl precursors offers simplicity but suffers from moderate yields due to competing degradation pathways. Cyclization routes provide higher purity but demand stringent anhydrous conditions, increasing operational complexity. Electrophilic hydroxylation balances cost and efficiency but requires precise control to minimize byproducts. Protection-deprotection strategies, while reliable, involve multi-step sequences that prolong synthesis timelines.

Reaction Conditions and Yields:

- Oxidation (KMnO₄): 45–60% yield, 0–5°C, aqueous H₂SO₄.

- Cyclization (DMSO/p-TsOH): 70–75% yield, 80°C, 6 hours.

- Electrophilic Hydroxylation (H₂O₂/FeSO₄): 55–65% yield, pH 3–4, 25°C.

- Hydrogenolysis (Pd/C): >90% purity, 100–150 psi H₂, methanol solvent.

Challenges and Optimization Opportunities

Key challenges include regioselectivity in hydroxylation, stability of the dihydro ring under acidic/basic conditions, and purification of hydrophilic products. Advances in catalytic systems (e.g., enzymatic hydroxylation) and flow chemistry could enhance yield and scalability. Furthermore, computational modeling of transition states, as demonstrated in purine analog studies, may guide reagent selection to improve selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-8-hydroxy-8,9-dihydro-1H-purin-6(7H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the purine ring.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the purine ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like alkyl, aryl, or halogen groups.

Wissenschaftliche Forschungsanwendungen

2-Amino-8-hydroxy-8,9-dihydro-1H-purin-6(7H)-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in biological processes and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects, such as antiviral or anticancer properties.

Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.

Wirkmechanismus

The mechanism of action of 2-Amino-8-hydroxy-8,9-dihydro-1H-purin-6(7H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The target compound’s distinct features are best highlighted through comparisons with analogs:

a) 8-Thioxo-8,9-dihydro-1H-purin-6(7H)-one (2h)

- Structure : Replaces the 8-hydroxy group with a thioxo (S=O) moiety.

- Synthesis: Prepared from 4,5-diamino-6-hydroxypyrimidine and CS₂, yielding a beige solid (76% yield) .

- Impact: The thioxo group increases molecular weight (169.02 g/mol vs.

b) 6-Amino-9-ethyl-7-methyl-7H-purin-8(9H)-one

- Structure: Features ethyl and methyl groups at positions 9 and 7, respectively, with an amino group at position 6.

- Properties : Higher molecular weight (193.21 g/mol), pKa ~3.99, and boiling point ~352.3°C due to alkyl substituents .

- Application : Alkylation steps in synthesis improve lipophilicity, favoring membrane permeability in drug design .

c) 2-Amino-8-(2-aminopropan-2-yl)-1H-purin-6(7H)-one

- Structure: Bulky 2-aminopropan-2-yl group at position 8.

Physical and Chemical Properties

Key Observations :

- The hydroxy group in the target compound likely increases aqueous solubility compared to alkylated analogs.

- Thioxo and aminopropyl substituents introduce distinct electronic effects, impacting reactivity and binding affinities .

Biologische Aktivität

2-Amino-8-hydroxy-8,9-dihydro-1H-purin-6(7H)-one, also known as 8-hydroxy-2'-deoxyguanosine (8-OHdG), is a purine nucleoside derivative with significant biological activity. This compound has garnered attention due to its roles in various biological processes, particularly in the context of oxidative stress and DNA damage. This article reviews the biological activities of 2-amino-8-hydroxy-8,9-dihydro-1H-purin-6(7H)-one, highlighting its implications in antiviral and anticancer research, as well as its potential therapeutic applications.

- Chemical Formula : CHNO

- Molecular Weight : 155.14 g/mol

- CAS Number : 88847-89-6

2-Amino-8-hydroxy-8,9-dihydro-1H-purin-6(7H)-one primarily functions as a marker of oxidative DNA damage. It is formed from the oxidation of deoxyguanosine and is involved in various cellular signaling pathways related to stress responses. The compound's ability to incorporate into DNA can lead to mutations and has been implicated in carcinogenesis.

Antiviral Activity

Recent studies have indicated that 2-amino-8-hydroxy-8,9-dihydro-1H-purin-6(7H)-one exhibits antiviral properties against several viruses, including influenza and coronaviruses. The mechanism involves inhibition of viral replication and interference with viral entry into host cells.

Case Study Example :

A study evaluated the antiviral efficacy of various derivatives of 8-OHdG against H5N1 avian influenza viruses. The results showed that certain derivatives exhibited significant growth inhibition percentages, suggesting potential for development as antiviral agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Its role as a reactive oxygen species (ROS) generator can induce apoptosis in cancer cells. The modulation of cellular pathways by 2-amino-8-hydroxy-8,9-dihydro-1H-purin-6(7H)-one contributes to its anticancer effects.

Research Findings :

In vitro studies demonstrated that treatment with 2-amino-8-hydroxy-8,9-dihydro-1H-purin-6(7H)-one led to significant cytotoxicity in various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The compound's ability to induce DNA damage in cancer cells was correlated with increased levels of apoptosis markers .

Structure–Activity Relationship (SAR)

The biological activity of 2-amino-8-hydroxy-8,9-dihydro-1H-purin-6(7H)-one can be influenced by structural modifications. Research indicates that lipophilicity and electronic properties are crucial for enhancing its biological efficacy.

| Compound Modification | Effect on Activity |

|---|---|

| Increased lipophilicity | Enhanced antiviral activity |

| Electron-withdrawing groups | Increased anticancer potency |

Toxicity and Safety Profile

Toxicological assessments indicate that 2-amino-8-hydroxy-8,9-dihydro-1H-purin-6(7H)-one has a low risk profile concerning Ames test results and carcinogenicity assessments. It is classified as non-carcinogenic with a low likelihood of inducing genetic mutations .

Q & A

Q. What synthetic routes are commonly used to prepare 2-amino-8-hydroxy-8,9-dihydro-1H-purin-6(7H)-one and its derivatives?

Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution and ring-closure reactions. For example:

- Step 1 : Chlorination and partial hydrolysis of pyrimidinones to generate intermediates like 4-chloro-2-phenyl-1H-pyrimidin-6-one .

- Step 2 : Substitution of chlorine with amines (e.g., benzylamine) followed by nitrosation and reduction to form 5-amino-6-benzylamino-2-phenyl-1H-pyrimidin-6-one .

- Step 3 : Reaction with ethyl chloroformate and sodium hydride to form purine-dione intermediates, followed by alkylation (e.g., bromoethane) to yield the final compound .

Crystallization is achieved via slow solvent evaporation (e.g., dimethylformamide/water) .

Q. How can researchers verify the purity and structural integrity of this compound during synthesis?

Methodological Answer:

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using solvent systems like ethyl acetate:methanol (19:1) to confirm Rf values (e.g., Rf 0.44) .

- NMR Spectroscopy : Analyze 1H-NMR peaks (e.g., δ 1.22–8.23 in CDCl3) to confirm substituent positions and hydrogen environments .

- Elemental Analysis : Validate molecular formulas (e.g., C22H22N4O2) against calculated values .

Advanced Research Questions

Q. How does the instability of N7-guanine adducts in DNA affect mutagenicity studies, and how can 2-amino-8-hydroxy-8,9-dihydro-1H-purin-6(7H)-one address this challenge?

Methodological Answer: N7-guanine adducts are chemically unstable, complicating mutagenicity assays. This compound stabilizes glycosidic bonds via:

- Substitution Strategy : Replacing guanine with 2-amino-8-hydroxy-8,9-dihydro-1H-purin-6(7H)-one prevents depurination, enabling site-directed mutagenesis studies .

- Fluorine Incorporation : Adding a fluorine atom at the 2'-deoxyribose moiety further stabilizes adducts for in vitro polymerase assays .

Q. What experimental designs are critical for analyzing contradictory data in regioselective alkylation or hydroxylation of purine derivatives?

Methodological Answer:

- Control Experiments : Compare alkylation outcomes (e.g., using bromoethane vs. bulkier alkyl halides) to identify steric or electronic effects .

- Isotopic Labeling : Use deuterated solvents or 13C-labeled intermediates to track reaction pathways via NMR .

- Computational Modeling : Predict regioselectivity using density functional theory (DFT) to rationalize observed vs. expected product ratios .

Q. How can researchers optimize the synthesis of 7,9-dihydro-8H-purin-8-one derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- Parallel Synthesis : Use combinatorial libraries (e.g., varying substituents at N9 or C8) to screen biological activity .

- Microwave-Assisted Reactions : Reduce reaction times for steps like nucleophilic substitution (e.g., 6-chloro-7H-purin-8-one with amines) .

- Crystallography : Solve crystal structures (e.g., 9-benzyl-2-phenyl derivatives) to correlate conformation with activity .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in TLC or NMR data across different synthetic batches?

Methodological Answer:

- Batch Comparison : Replicate reactions under identical conditions (solvent, temperature) to isolate procedural errors .

- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., acetylated or oxidized derivatives) that may arise during alkylation .

- Cross-Validation : Compare NMR data with published spectra (e.g., δ 4.42–4.55 for pyrrolidinyl protons) to confirm consistency .

Q. What factors contribute to variability in biological activity measurements of purine analogs, and how can they be controlled?

Methodological Answer:

- Solubility Adjustments : Use co-solvents (e.g., DMSO:PBS) to ensure uniform compound dissolution in assays .

- Metabolic Stability Testing : Pre-incubate compounds with liver microsomes to identify rapid degradation pathways .

- Endpoint Harmonization : Standardize readouts (e.g., IC50 vs. Ki values) to enable cross-study comparisons .

Specialized Applications

Q. How is this compound utilized in studying DNA adduct formation and repair mechanisms?

Methodological Answer:

- Adduct Quantification : Use LC-MS/MS to measure adduct levels in tissue DNA after exposure to alkylating agents .

- Repair Enzyme Assays : Incubate adduct-containing oligonucleotides with human AGT protein to assess repair kinetics .

Q. What strategies enhance the enantiomeric purity of chiral purine derivatives during synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.